molecular formula C15H18ClN5 B3019973 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride CAS No. 1030028-56-8

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride

Cat. No.: B3019973
CAS No.: 1030028-56-8
M. Wt: 303.79
InChI Key: GQVKGMJUFMUTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a piperazine ring fused to a pyrimidoindole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, such as a 2-aminopyrimidine derivative, with a piperazine derivative under acidic conditions. The reaction is often catalyzed by a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(piperazin-1-yl)pyrimidine derivatives: These compounds share a similar piperazine-pyrimidine core but differ in their substituents.

    Indole derivatives: Compounds like 5-methylindole have structural similarities but lack the piperazine ring.

Uniqueness

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride is unique due to its fused ring structure, which combines the properties of both piperazine and pyrimidoindole. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

8-methyl-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5.ClH/c1-10-2-3-12-11(8-10)13-14(19-12)15(18-9-17-13)20-6-4-16-5-7-20;/h2-3,8-9,16,19H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVKGMJUFMUTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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